Methyl 10-methylhexadecanoate Methyl 10-methylhexadecanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC4015648
InChI: InChI=1S/C18H36O2/c1-4-5-6-11-14-17(2)15-12-9-7-8-10-13-16-18(19)20-3/h17H,4-16H2,1-3H3
SMILES: CCCCCCC(C)CCCCCCCCC(=O)OC
Molecular Formula: C18H36O2
Molecular Weight: 284.5 g/mol

Methyl 10-methylhexadecanoate

CAS No.:

Cat. No.: VC4015648

Molecular Formula: C18H36O2

Molecular Weight: 284.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 10-methylhexadecanoate -

Specification

Molecular Formula C18H36O2
Molecular Weight 284.5 g/mol
IUPAC Name methyl 10-methylhexadecanoate
Standard InChI InChI=1S/C18H36O2/c1-4-5-6-11-14-17(2)15-12-9-7-8-10-13-16-18(19)20-3/h17H,4-16H2,1-3H3
Standard InChI Key WSFXDGJCECYESJ-UHFFFAOYSA-N
SMILES CCCCCCC(C)CCCCCCCCC(=O)OC
Canonical SMILES CCCCCCC(C)CCCCCCCCC(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 10-methylhexadecanoate is a saturated ester derivative of 10-methylhexadecanoic acid. Its structure features a 16-carbon chain with a methyl branch at the C10 position, esterified with a methoxy group at the terminal carboxyl carbon. The branching introduces steric hindrance, disrupting molecular packing and influencing physical properties such as melting point and solubility .

The compound’s isomeric identity is confirmed via advanced spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments around the branching site, while high-resolution mass spectrometry (HRMS) provides exact mass confirmation (m/zm/z 284.48) .

Physicochemical Characteristics

Experimental data from chromatographic and thermal analyses delineate the compound’s behavior:

PropertyValueMethod
Molecular Weight284.48 g/molMass Spectrometry
Physical State at RTLiquidLarodan Product Documentation
Purity>98%Gas Chromatography (GC)
Storage Conditions-20°C (Freezer)Larodan

Branching reduces the melting point compared to linear analogs like methyl hexadecanoate, a phenomenon attributed to disrupted crystalline lattice formation. This property enhances its utility in low-temperature applications .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 10-methylhexadecanoate typically involves esterification of 10-methylhexadecanoic acid with methanol under acidic catalysis. A study on analogous β-methyl fatty acid esters employed symmetric diols as starting materials, followed by TEMPO-mediated oxidation and Grignard reactions to introduce branching . For example:

  • Oxidation of Diols: 1,6-Hexanediol is selectively oxidized to an aldehyde using TEMPO and iodobenzene diacetate .

  • Grignard Addition: Propenylmagnesium bromide reacts with the aldehyde to form an allylic alcohol .

  • Esterification: Reaction with triethyl orthoacetate under reflux yields the β-methylated ester .

Optimization Challenges

Key challenges include minimizing isomer formation and achieving high regioselectivity. Dean-Stark traps are often employed to remove water and shift equilibrium toward ester formation, improving yields . Purification via silica gel chromatography ensures >98% purity, as validated by GC and NMR .

Analytical Characterization

Spectroscopic Techniques

  • ¹H/¹³C NMR: Distinguishes the C10 methyl branch via coupling patterns and carbon chemical shifts. The methyl group at C10 produces a distinct triplet in the 1H^1\text{H} NMR spectrum (δ 0.93 ppm) .

  • FT-IR: Confirms ester functionality through carbonyl stretching vibrations (νC=O\nu_{\text{C=O}} ~1740 cm⁻¹) .

Chromatographic Methods

Gas chromatography-mass spectrometry (GC-MS) with polar columns (e.g., DB-WAX) resolves methyl 10-methylhexadecanoate from linear isomers. Retention time differences of 1.2–2.5 minutes are observed due to branching-induced volatility changes .

Natural Occurrence and Biological Relevance

Marine Biosources

Methyl 10-methylhexadecanoate was identified in the gonads of the sea urchin Diadema setosum at 0.56% abundance . Its presence correlates with bioactive fatty acid esters implicated in antioxidant and anti-inflammatory activities, though its specific biological role remains under investigation .

Metabolic Implications

Branched-chain fatty acid esters like methyl 10-methylhexadecanoate resist β-oxidation due to steric hindrance at the β-carbon. This property has inspired their use as metabolic tracers in imaging studies, analogous to β-methyl-iodophenyl pentadecanoic acid (BMIPP) in cardiac SPECT imaging .

Applications in Research and Industry

Biochemical Probes

The compound serves as a precursor for deuterated or radiolabeled analogs used in lipid metabolism studies. Its branching mimics natural substrates of peroxisomal α-oxidation enzymes, enabling mechanistic investigations of disorders like Refsum disease .

Industrial Uses

As a low-melting-point ester, it finds niche applications in lubricants and plasticizers where thermal stability is critical. Ongoing research explores its potential in bio-based polymers .

Comparative Analysis with Structural Isomers

Methyl 15-Methylhexadecanoate

The positional isomer methyl 15-methylhexadecanoate (CAS 6929-04-0) shares the molecular formula C18H36O2\text{C}_{18}\text{H}_{36}\text{O}_{2} but differs in branching at C15. Comparative data reveal:

PropertyMethyl 10-MethylhexadecanoateMethyl 15-Methylhexadecanoate
Branching PositionC10C15
Melting Point-12°C (est.)-5°C (est.)
Natural SourceDiadema setosum Apis spp.

The C15 isomer’s higher melting point reflects reduced steric disruption of crystal packing, underscoring structure-property relationships .

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